

# Theoretical Studies on the 1,2-Benzisothiazole Ring System: A Technical Guide

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## Compound of Interest

Compound Name: *1,2-Benzisothiazole-3-carboxylic acid*

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The 1,2-benzisothiazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and materials science. Its unique structural and electronic properties make it a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides an in-depth overview of the theoretical studies on the 1,2-benzisothiazole ring system, focusing on its synthesis, reactivity, and biological interactions.

## Theoretical Framework and Computational Approaches

Theoretical studies of the 1,2-benzisothiazole ring system primarily employ quantum chemical methods to elucidate its electronic structure, stability, and reactivity. Density Functional Theory (DFT) is a widely used computational method for these investigations, often utilizing functionals like B3LYP with basis sets such as 6-31G\* to provide a balance between accuracy and computational cost.<sup>[1]</sup> These studies are crucial for understanding the fundamental properties of the 1,2-benzisothiazole core and for the rational design of novel derivatives with desired functionalities.

## Molecular Geometry and Aromaticity

The 1,2-benzisothiazole ring system is an aromatic bicyclic structure composed of a benzene ring fused to an isothiazole ring.[2] X-ray crystallography studies of 1,2-benzisothiazole derivatives have provided precise data on bond lengths and angles, confirming the planarity of the bicyclic system. For instance, in 2-(prop-2-enyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, the benzisothiazole moiety is nearly planar.[3] Theoretical calculations complement these experimental findings by providing optimized geometries for the parent molecule and its derivatives. The aromaticity of the 1,2-benzisothiazole system has been evaluated using methods such as Nucleus Independent Chemical Shifts (NICS), which help to quantify the extent of cyclic delocalization.[1]

## Electronic Properties and Reactivity

Computational studies are instrumental in determining the electronic properties of the 1,2-benzisothiazole ring system, which in turn govern its reactivity. Key parameters that are often calculated include:

- **Mulliken Atomic Charges:** These calculations provide insights into the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. The nitrogen and sulfur atoms, being electronegative, typically carry partial negative charges, influencing their interaction with biological targets.
- **Frontier Molecular Orbitals (HOMO-LUMO):** The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the reactivity of the molecule. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity, with a smaller gap suggesting higher reactivity.
- **Molecular Electrostatic Potential (MEP):** MEP maps visualize the electrostatic potential on the electron density surface, indicating regions that are prone to electrophilic or nucleophilic attack.

These computational tools are invaluable for designing new 1,2-benzisothiazole derivatives with tailored electronic properties for specific applications.

## Quantitative Data

The following tables summarize key quantitative data obtained from theoretical and experimental studies on the 1,2-benzisothiazole ring system and its derivatives.

## Geometric Parameters of a 1,2-Benzisothiazole Derivative

The following table presents selected bond lengths and angles for 2-(3-Methylbut-2-en-1-yl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, as determined by X-ray crystallography.[4]

| Parameter    | Value (Å or °) |
|--------------|----------------|
| Bond Lengths |                |
| S1 - O1      | 1.425(1)       |
| S1 - O2      | 1.428(1)       |
| S1 - N1      | 1.653(1)       |
| S1 - C7      | 1.758(2)       |
| N1 - C7      | 1.368(2)       |
| N1 - C8      | 1.473(2)       |
| C1 - C2      | 1.383(2)       |
| C1 - C6      | 1.389(2)       |
| C6 - C7      | 1.472(2)       |
| Bond Angles  |                |
| O1 - S1 - O2 | 119.5(1)       |
| O1 - S1 - N1 | 110.1(1)       |
| O2 - S1 - N1 | 109.8(1)       |
| O1 - S1 - C7 | 109.2(1)       |
| O2 - S1 - C7 | 109.0(1)       |
| N1 - S1 - C7 | 93.9(1)        |
| C7 - N1 - S1 | 112.5(1)       |

## Calculated Physicochemical Properties of 1,2-Benzisothiazol-3(2H)-one

The following data for 1,2-Benzisothiazol-3(2H)-one are predicted computational values.<sup>[5]</sup>

| Property               | Value               | Source   |
|------------------------|---------------------|----------|
| Water Solubility       | 3.21 g/L            | ALOGPS   |
| logP                   | 1.24                | ALOGPS   |
| pKa (Strongest Acidic) | 9.48                | ChemAxon |
| pKa (Strongest Basic)  | -8.5                | ChemAxon |
| Polar Surface Area     | 29.1 Å <sup>2</sup> | ChemAxon |
| Number of Rings        | 2                   | ChemAxon |

## Experimental and Computational Protocols

This section provides detailed methodologies for the synthesis and computational analysis of 1,2-benzisothiazole derivatives.

### Synthesis of 2-Mercaptobenzamides (Precursors for 1,2-Benzisothiazol-3(2H)-ones)

General Protocol for Thiol Protection and Amide Formation<sup>[6]</sup>

- Thiol Protection:** To a solution of a substituted thiosalicylic acid (1 equivalent) in dimethylformamide (DMF), add diisopropylethylamine (1.5 equivalents) and a protecting group reagent such as chloromethyl butyrate (1.2 equivalents). Stir the reaction mixture at room temperature overnight.
- Amide Bond Formation:** To the solution from the previous step, add a coupling agent like N,N'-carbonyldiimidazole (CDI) or HATU. After activation, add the desired amine and continue stirring until the reaction is complete (monitored by TLC).

- **Work-up and Purification:** Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

## Intramolecular Cyclization to form Benzo[d]isothiazol-3(2H)-ones

### Copper(I)-Catalyzed Intramolecular N–S Bond Formation

- **Reaction Setup:** In a reaction vessel, dissolve the 2-mercaptobenzamide precursor in a suitable solvent.
- **Catalyst Addition:** Add a catalytic amount of a Copper(I) salt (e.g., CuI).
- **Reaction Conditions:** Stir the reaction mixture under an oxygen atmosphere at the appropriate temperature until the starting material is consumed (monitored by TLC).
- **Work-up and Purification:** After completion, cool the reaction mixture to room temperature. Filter off the catalyst and concentrate the filtrate. Purify the residue by column chromatography to obtain the desired benzo[d]isothiazol-3(2H)-one.

## Molecular Docking Protocol

### General Workflow for Docking 1,2-Benzisothiazole Derivatives into a Protein Active Site<sup>[7][8]</sup>

- **Ligand Preparation:**
  - Construct the 3D structure of the 1,2-benzisothiazole derivative using software like MOE or Maestro.
  - Perform energy minimization using a suitable force field (e.g., MMFF94x).
  - Assign protonation states at a physiological pH of 7.4.
- **Protein Preparation:**
  - Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).

- Remove water molecules, co-crystallized ligands, and any other non-essential molecules.
- Add hydrogen atoms and correct any missing atoms or bond orders.
- Minimize the energy of the protein structure using a force field like OPLS-2005.
- Grid Generation:
  - Define the docking grid box around the active site of the protein, typically centered on the co-crystallized ligand if available.
- Docking Simulation:
  - Perform the docking using software such as GLIDE (Schrödinger) or AutoDock.
  - Use a suitable docking precision mode (e.g., Standard Precision).
  - Generate a set number of docking poses for each ligand.
- Analysis:
  - Evaluate the docking poses based on their docking scores (e.g., Glide score).
  - Analyze the binding interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.

## Molecular Dynamics (MD) Simulation Protocol

General Protocol for MD Simulation of a Protein-Ligand Complex[9][10][11]

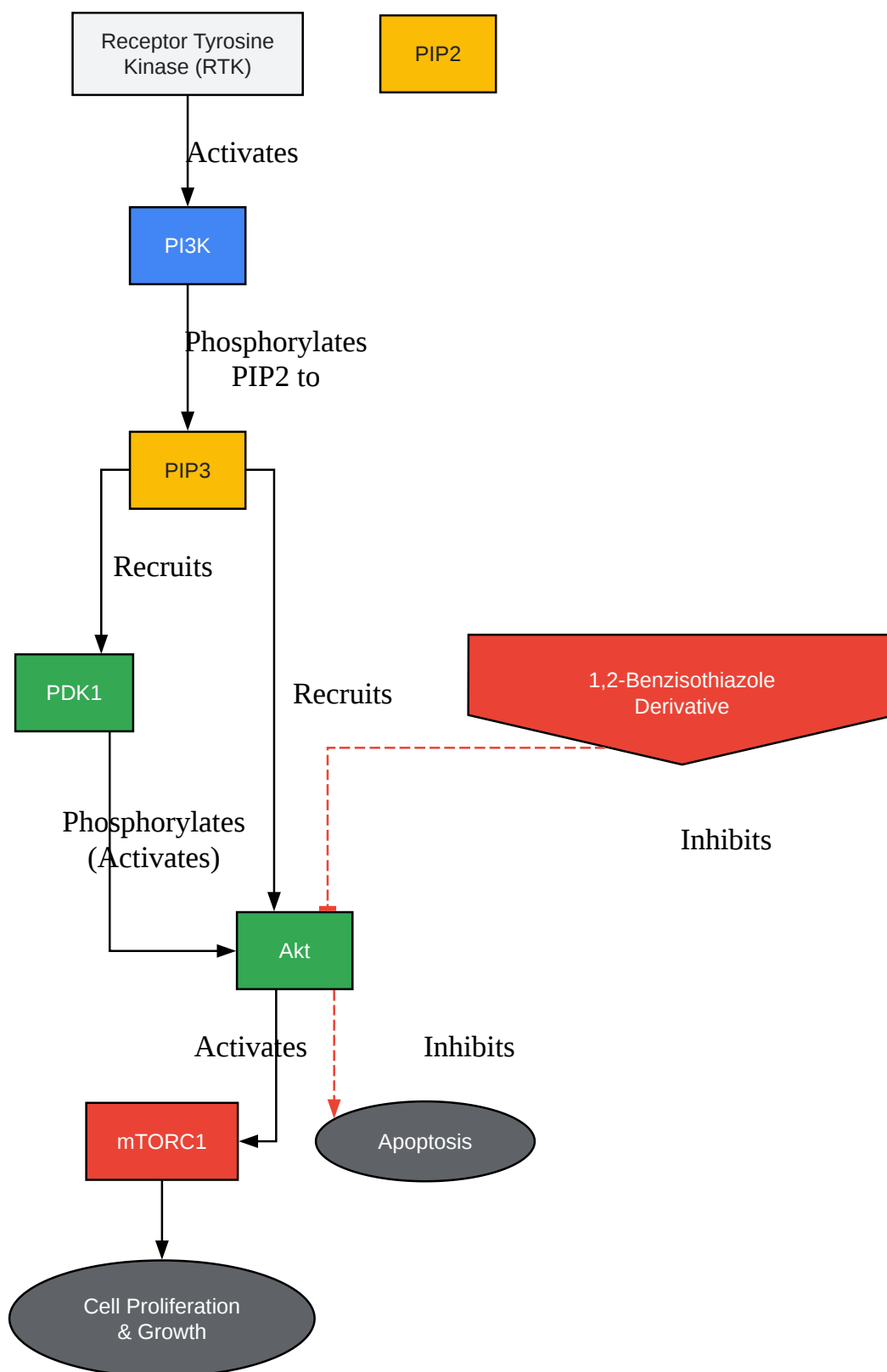
- System Preparation:
  - Use the best-docked pose of the 1,2-benzisothiazole derivative in complex with the target protein as the starting structure.
  - Place the complex in a periodic boundary box of appropriate dimensions.
  - Solvate the system with a suitable water model (e.g., TIP3P).

- Add counter-ions to neutralize the system.
- Minimization:
  - Perform energy minimization of the entire system to remove any steric clashes. This is typically done in a multi-step process, first minimizing the solvent and ions, then the protein side chains, and finally the entire system.
- Equilibration:
  - Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.
  - Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under the NPT (constant number of particles, pressure, and temperature) ensemble.
- Production Run:
  - Run the production MD simulation for a desired length of time (e.g., 50-100 ns) under the NPT ensemble.
- Trajectory Analysis:
  - Analyze the MD trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to study the stability of protein-ligand interactions over time.

## Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important signaling pathways affected by 1,2-benzisothiazole derivatives and a typical computational workflow.

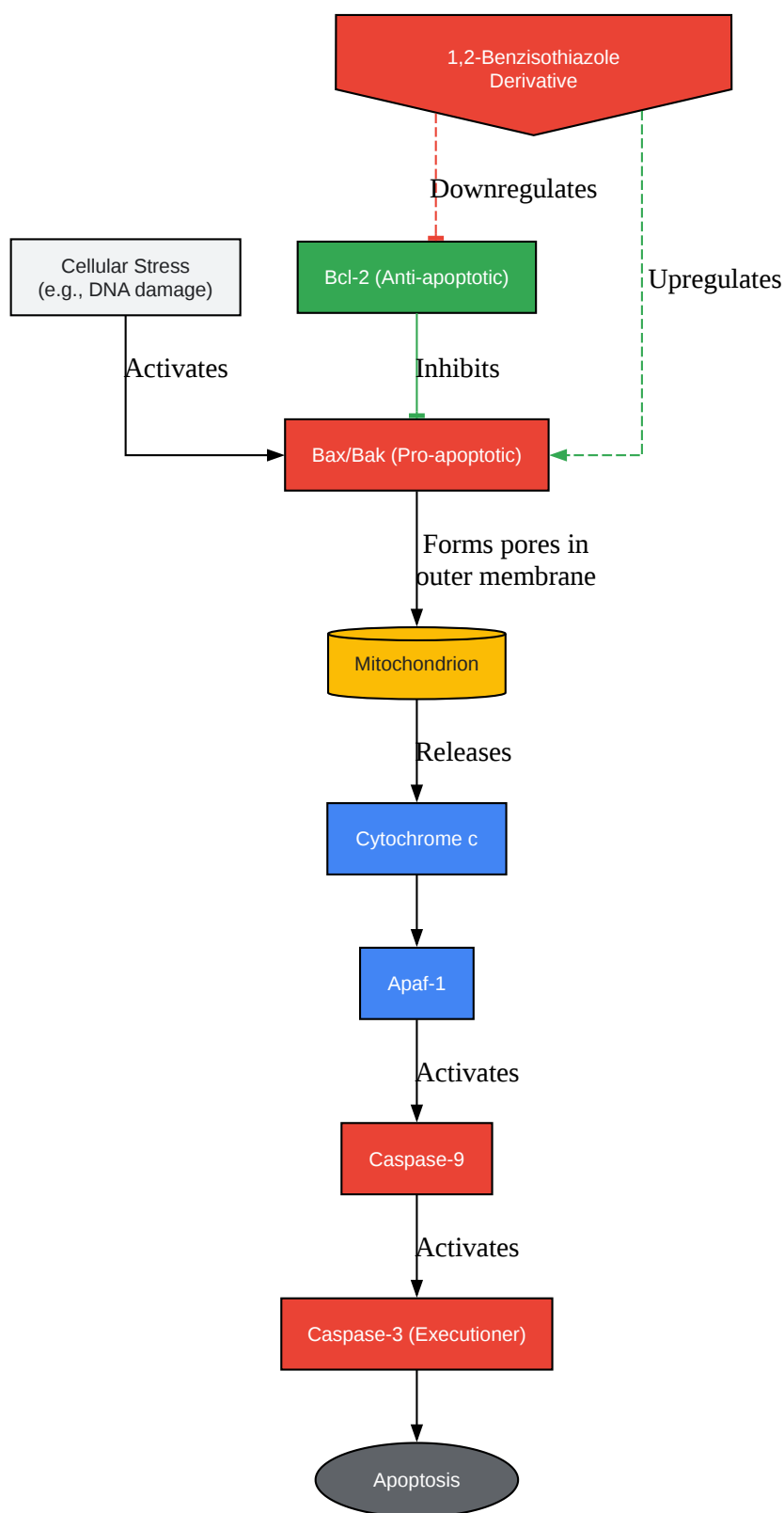
### PI3K/Akt Signaling Pathway and its Modulation

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Caption: PI3K/Akt signaling pathway and the inhibitory effect of certain 1,2-benzisothiazole derivatives.

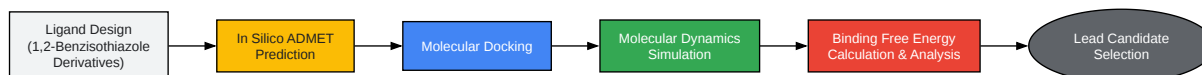
## Mitochondrial (Intrinsic) Apoptosis Pathway



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Caption: The mitochondrial apoptosis pathway and its modulation by 1,2-benzisothiazole derivatives.

## Computational Drug Design Workflow



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Caption: A typical computational workflow for the design and evaluation of 1,2-benzisothiazole derivatives.

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